
5-(Aminomethyl)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1243414-96-1 . It has a molecular weight of 124.14 and its IUPAC name is 5-(aminomethyl)-3-pyridinol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Hybrid catalysts, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been extensively studied for the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways for developing substituted pyranopyrimidine derivatives, highlighting the role of diverse catalysts in the synthesis process Parmar et al., 2023.
Biological and Medicinal Applications
Pyridine derivatives, including those with structures similar to "5-(Aminomethyl)pyridin-3-ol," are known for their wide array of biological activities. Altaf et al. (2015) reviewed the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their roles in treating various diseases and their importance in modern medicinal applications Altaf et al., 2015.
The N-oxide motif, including heterocyclic N-oxides derived from pyridine, has been recognized for its significant potential in organic synthesis, catalysis, and drug development. Li et al. (2019) provided a summary focusing on the organic synthesis and medical application potential of heterocyclic N-oxide derivatives, shedding light on their usefulness in forming metal complexes and designing catalysts and medications Li et al., 2019.
Chemosensing Applications
- Pyridine derivatives, including those structurally related to "this compound," have also been noted for their chemosensing applications. Abu-Taweel et al. (2022) discussed the use of pyridine derivatives as chemosensors for detecting various species in environmental, agricultural, and biological samples, highlighting their selectivity and effectiveness in analytical chemistry Abu-Taweel et al., 2022.
Wirkmechanismus
Target of Action
It is structurally similar to muscimol, a known agonist of the gaba receptor
Mode of Action
If it acts similarly to muscimol, it might bind to GABA receptors, mimicking the action of GABA and causing an inhibitory effect on the nervous system . This is speculative and requires experimental validation.
Biochemical Pathways
If it acts like muscimol, it could influence the GABAergic system
Result of Action
If it acts like muscimol, it might cause an inhibitory effect on the nervous system . .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-(Aminomethyl)pyridin-3-ol are not available, it’s worth noting that related compounds like muscimol continue to be of interest in research, particularly in the study of GABA receptors . This suggests potential future directions in the exploration of similar compounds and their interactions with GABA receptors.
Eigenschaften
IUPAC Name |
5-(aminomethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHSJKKDQCDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

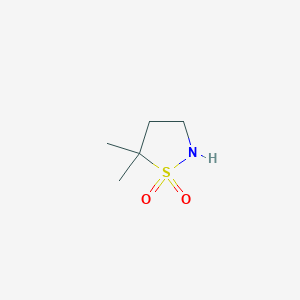
![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)
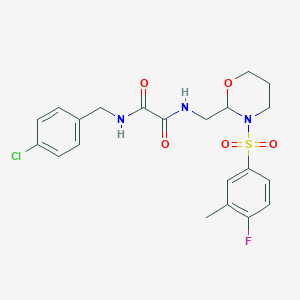
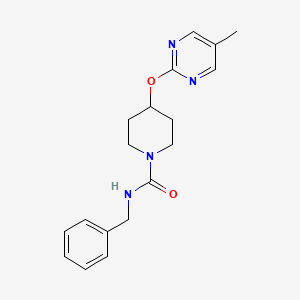
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)
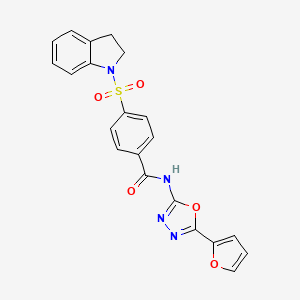
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)
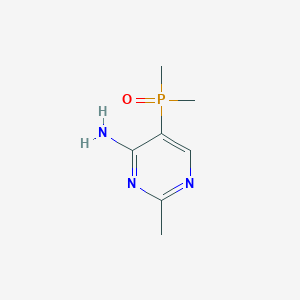
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)
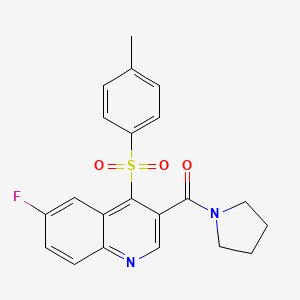

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)